

# Unveiling the Structure of Azithromycin EP Impurity E: A Technical Guide

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## Compound of Interest

Compound Name: Azithromycin E

Cat. No.: B1376122

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This in-depth guide provides a comprehensive overview of the chemical structure, analytical data, and identification protocols for **Azithromycin EP Impurity E**, a critical related substance in the quality control of the widely-used antibiotic, Azithromycin. Understanding the profile of such impurities is paramount for ensuring the safety and efficacy of the final drug product.

## Chemical Identity of Azithromycin EP Impurity E

**Azithromycin EP Impurity E** is identified as 3'-(N,N-didemethyl)azithromycin. It is a known impurity of Azithromycin that can arise during the manufacturing process or as a degradation product.<sup>[1][2]</sup> Its chemical identity is well-established and is listed in the European Pharmacopoeia (EP).

Chemical Structure:

 Azithromycin EP Impurity E Chemical Structure

Caption: 2D Chemical Structure of **Azithromycin EP Impurity E**

## Physicochemical and Spectroscopic Data

Quantitative data for **Azithromycin EP Impurity E** is crucial for its identification and quantification. The following table summarizes its key physicochemical properties and the

analytical techniques used for its characterization. While specific spectral data is proprietary to manufacturers of reference standards, the availability of this data is confirmed.[\[1\]](#)[\[3\]](#)

Parameter	Value/Information
IUPAC Name	(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(3-Amino-3,4,6-trideoxy-β-D-xyl-hexopyranosyl)oxy]-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one <a href="#">[4]</a> <a href="#">[5]</a>
Synonyms	3'-(N,N-didemethyl)azithromycin, Amino Azithromycin <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	612069-27-9 <a href="#">[1]</a>
Molecular Formula	C36H68N2O12 <a href="#">[1]</a>
Molecular Weight	720.93 g/mol <a href="#">[1]</a>
Appearance	White to Off-White Solid
<sup>1</sup> H NMR	Data available with reference standards <a href="#">[1]</a> <a href="#">[3]</a>
<sup>13</sup> C NMR	Data available with reference standards <a href="#">[1]</a>
Mass Spectrometry (MS)	Data available with reference standards <a href="#">[1]</a> <a href="#">[3]</a>
High-Performance Liquid Chromatography (HPLC)	Purity typically >98% <a href="#">[1]</a>
Infrared Spectroscopy (IR)	Data available with reference standards <a href="#">[1]</a> <a href="#">[3]</a>
Thermogravimetric Analysis (TGA)	Data available with reference standards <a href="#">[1]</a> <a href="#">[3]</a>

## Experimental Protocol: Identification and Quantification by HPLC

The European Pharmacopoeia outlines a standardized High-Performance Liquid Chromatography (HPLC) method for the analysis of Azithromycin and its related substances,

including Impurity E.[6][7] This method is crucial for the quality control of Azithromycin drug substance and product.

Objective: To separate, identify, and quantify **Azithromycin EP** Impurity E in a sample.

Materials and Reagents:

- **Azithromycin EP** Impurity E reference standard
- Azithromycin reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Anhydrous Disodium Hydrogen Phosphate
- Ammonium Dihydrogen Phosphate
- Phosphoric Acid or Sodium Hydroxide solution (for pH adjustment)
- Water (HPLC grade)

Chromatographic Conditions (based on European Pharmacopoeia monograph for Azithromycin):[6]

- Column: C18, 5  $\mu$ m, 250 x 4.6 mm (e.g., Gemini 5  $\mu$ m NX-C18 or equivalent)
- Mobile Phase A: 1.80 g/L solution of Anhydrous Disodium Hydrogen Phosphate, adjusted to pH 8.9.
- Mobile Phase B: Methanol:Acetonitrile (25:75, v/v)
- Gradient Elution:

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0	50	50
25	45	55
30	40	60
80	25	75
81	50	50

| 93 | 50 | 50 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 60 °C
- Detection: UV at 210 nm
- Injection Volume: 50 µL

Procedure:

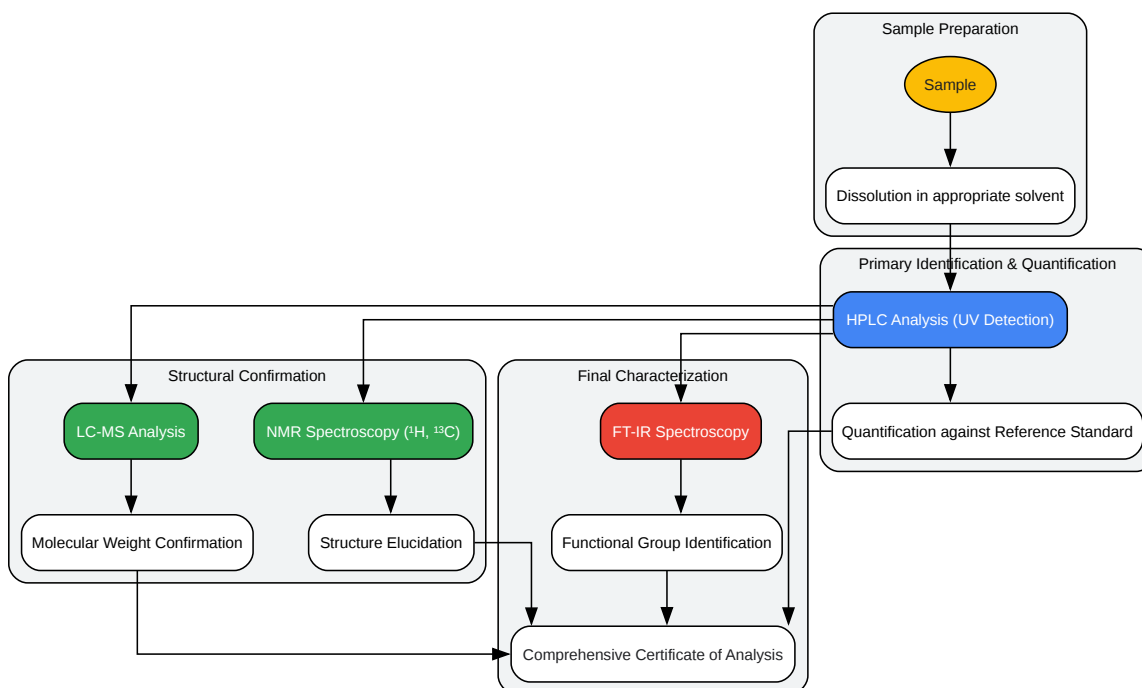
- Standard Solution Preparation: Accurately weigh and dissolve **Azithromycin EP Impurity E** reference standard in a suitable diluent (e.g., a mixture of diluent buffer, acetonitrile, and methanol) to obtain a known concentration.
- Sample Solution Preparation: Accurately weigh and dissolve the Azithromycin sample in the same diluent to a specified concentration.
- System Suitability: Inject a system suitability solution containing Azithromycin and key impurities (as specified in the pharmacopeia) to ensure the chromatographic system is performing adequately. The resolution between critical pairs of peaks must meet the pharmacopeial requirements.
- Analysis: Inject the standard and sample solutions into the HPLC system.

- Identification: Identify the peak corresponding to **Azithromycin EP Impurity E** in the sample chromatogram by comparing its retention time with that of the reference standard.
- Quantification: Calculate the amount of **Azithromycin EP Impurity E** in the sample by comparing the peak area of the impurity with the peak area of the corresponding reference standard.

## Logical Workflow for Identification and Characterization

The following diagram illustrates the logical workflow for the comprehensive identification and characterization of **Azithromycin EP Impurity E**.

Workflow for Azithromycin EP Impurity E Identification



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Caption: A logical workflow for the identification and characterization of **Azithromycin EP Impurity E**.

This technical guide provides a foundational understanding of **Azithromycin EP Impurity E**, essential for professionals in pharmaceutical research, development, and quality assurance. The provided information on its chemical structure, analytical data, and a standardized HPLC

protocol will aid in the effective control of this impurity, contributing to the overall quality and safety of Azithromycin products.

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